molecular formula C15H20 B1360303 1-Phenyl-1-nonyne CAS No. 57718-18-0

1-Phenyl-1-nonyne

Cat. No.: B1360303
CAS No.: 57718-18-0
M. Wt: 200.32 g/mol
InChI Key: ZRQWNFWWPPYNFA-UHFFFAOYSA-N
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Description

1-Phenyl-1-nonyne is an organic compound with the molecular formula C15H20. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its structure, which includes a phenyl group (a benzene ring) attached to a nonyne chain (a nine-carbon alkyne chain). The presence of both aromatic and alkyne functionalities makes it a compound of interest in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-nonyne can be synthesized through several methods. One common approach involves the coupling of a phenylacetylene with a nonyl halide in the presence of a strong base, such as sodium amide or potassium tert-butoxide. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In this method, phenylacetylene is coupled with a nonyl halide in the presence of a palladium catalyst and a copper co-catalyst, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-nonyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-Phenyl-1-nonyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1-nonyne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the phenyl group. The triple bond can participate in addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-octyne: Similar structure but with an eight-carbon alkyne chain.

    1-Phenyl-1-decyne: Similar structure but with a ten-carbon alkyne chain.

    1-Phenyl-2-propyne: Similar structure but with a three-carbon alkyne chain.

Uniqueness

1-Phenyl-1-nonyne is unique due to its specific chain length and the combination of aromatic and alkyne functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

non-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQWNFWWPPYNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206424
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-18-0
Record name 1-Phenyl-1-nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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